Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate typically involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a suitable catalyst. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The chromene core structure is known to interact with various biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of the trifluoromethylsulfonyl group.
Methyl 2-oxo-7-(methylsulfonyl)oxy-2H-chromene-3-carboxylate: Has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets
Properties
Molecular Formula |
C12H7F3O7S |
---|---|
Molecular Weight |
352.24 g/mol |
IUPAC Name |
methyl 2-oxo-7-(trifluoromethylsulfonyloxy)chromene-3-carboxylate |
InChI |
InChI=1S/C12H7F3O7S/c1-20-10(16)8-4-6-2-3-7(5-9(6)21-11(8)17)22-23(18,19)12(13,14)15/h2-5H,1H3 |
InChI Key |
BNLRINXHDCRGAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.